pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
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Description
Thiazoles are important heterocyclic compounds that have drawn the attention of chemists over the years due to their wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antiviral action . Pyrrolo[2,1-b]thiazoles and their derivatives also exhibit antipsychotic, anticonvulsant, anti-inflammatory, antitumor, and other activity .
Synthesis Analysis
Pyrrolo[2,1-b]thiazoles were obtained mainly by constructing the bicyclic system on the basis of the existing pyrrole or thiazole ring using alkylation and dipolar cycloaddition reactions, or, alternatively, they were synthesized from acyclic synthons . In recent years, new effective methods have been proposed for the synthesis of substituted pyrrolo[2,1-b]thiazoles using various catalysts or microwave irradiation for activation .Molecular Structure Analysis
The molecular structure of thiazole derivatives is influenced by the substituents at different positions. The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .Chemical Reactions Analysis
Syntheses using thiazole derivatives as substrates are most widely represented in the literature, since they allow access to a variety of substituted bicyclic pyrrolo[2,1-b]thiazoles under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the specific compound and its substituents .Mechanism of Action
While the mechanism of action for “pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid” specifically is not available, thiazole derivatives have been found to exhibit a wide range of biological activities. For example, some thiazole-5-carboxylic acid derivatives have been found to be potent xanthine oxidase inhibitors .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with ethyl bromoacetate and subsequent hydrolysis to yield the target compound.", "Starting Materials": ["2-aminothiophenol", "ethyl acetoacetate", "ethyl bromoacetate", "sodium hydroxide", "water", "ethanol"], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 equiv) in ethanol and add ethyl acetoacetate (1.2 equiv) and a catalytic amount of piperidine. Stir the mixture at room temperature for 2 hours.", "Step 2: Add ethyl bromoacetate (1.2 equiv) to the reaction mixture and heat at reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide solution to adjust the pH to 10-11.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in water and adjust the pH to 2-3 with hydrochloric acid.", "Step 7: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid as a white solid." ] } | |
CAS RN |
1369340-53-3 |
Product Name |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.2 |
Purity |
90 |
Origin of Product |
United States |
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